molecular formula C12H21NO4 B13201817 tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate

tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate

Cat. No.: B13201817
M. Wt: 243.30 g/mol
InChI Key: RCHYUVWLGRYUCH-UHFFFAOYSA-N
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Description

Mechanism of Action

Biological Activity

Tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. The compound contains a carbamate functional group linked to a tert-butyl moiety and an oxan-4-yl group, which contributes to its reactivity and biological activity. This article explores the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₉N₁O₃, with a molecular weight of approximately 213.28 g/mol. The structure includes a cyclic ether (oxane) and a carbonyl group, which enhance its reactivity.

The mechanism of action of this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modifications that alter enzyme activity, making it useful for studying various biochemical pathways. Specifically, the compound is utilized in enzyme-catalyzed reactions and metabolic pathway investigations.

Enzyme Interactions

The compound has been shown to affect enzyme interactions significantly. It can act as both a substrate and an inhibitor in enzymatic assays, providing insights into enzyme function and regulation. For example, studies indicate that it can modulate the activity of specific enzymes involved in metabolic pathways.

Potential Therapeutic Uses

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into drug candidates aimed at treating various diseases. Research has indicated its efficacy in inhibiting certain viral activities, particularly in the context of Hepatitis C virus inhibitors .

Case Studies

  • Enzymatic Activity Modulation : A study demonstrated that this compound could inhibit the activity of specific enzymes involved in metabolic processes, leading to altered cellular responses. This modulation was quantified using standard enzymatic assays.
  • Therapeutic Potential Against Hepatitis C : In vitro studies have shown that derivatives of this compound exhibit inhibitory effects on Hepatitis C virus replication. These findings suggest that further development could lead to effective antiviral therapies .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Enzyme InhibitionModulates activity of enzymes involved in metabolic pathways
Antiviral ActivityInhibits Hepatitis C virus replication
Substrate for Enzymatic AssaysServes as substrate/inhibitor in enzymatic studies

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-10(14)9-4-6-16-7-5-9/h9H,4-8H2,1-3H3,(H,13,15)

InChI Key

RCHYUVWLGRYUCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1CCOCC1

Origin of Product

United States

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